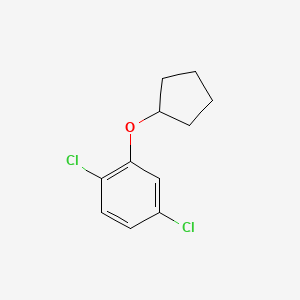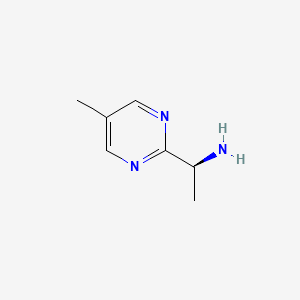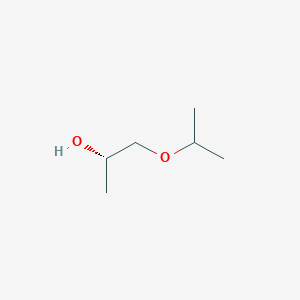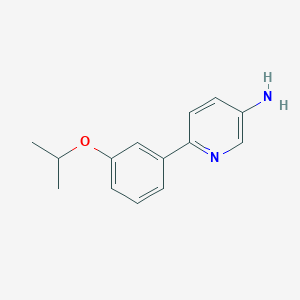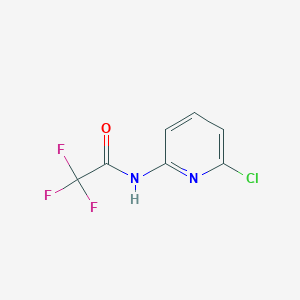
2-Fluoro-4-(2-methoxypyridin-4-yl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-4-(2-methoxypyridin-4-yl)benzaldehyde is a fluorinated aromatic aldehyde with a methoxy-substituted pyridine ring
Synthetic Routes and Reaction Conditions:
Suzuki-Miyaura Cross-Coupling Reaction: This method involves the coupling of 2-fluoro-4-bromobenzaldehyde with 2-methoxypyridine-4-boronic acid using a palladium catalyst. The reaction is typically carried out in a solvent such as toluene or water, under an inert atmosphere, and at elevated temperatures.
Direct Fluorination: Another approach is the direct fluorination of 4-(2-methoxypyridin-4-yl)benzaldehyde using a fluorinating agent like Selectfluor. This method requires careful control of reaction conditions to avoid over-fluorination.
Industrial Production Methods: Industrial-scale production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing by-products. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The fluorine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution Reactions: The methoxy group on the pyridine ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium, or chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as hydroxide or alkoxide ions in polar aprotic solvents.
Major Products Formed:
Oxidation: 2-Fluoro-4-(2-methoxypyridin-4-yl)benzoic acid.
Reduction: 2-Fluoro-4-(2-methoxypyridin-4-yl)benzyl alcohol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Fluoro-4-(2-methoxypyridin-4-yl)benzaldehyde has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to investigate the role of fluorinated compounds in biological systems.
Medicine: It has potential as a precursor for the development of new drugs, particularly those targeting specific receptors or enzymes.
Industry: The compound can be used in the manufacture of materials with specific properties, such as enhanced thermal stability or chemical resistance.
Mecanismo De Acción
The mechanism by which 2-Fluoro-4-(2-methoxypyridin-4-yl)benzaldehyde exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways involved would vary based on the target and the desired outcome.
Comparación Con Compuestos Similares
2-Fluoro-4-(2-methoxypyridin-4-yl)benzoic acid: This compound differs only in the oxidation state of the aldehyde group.
2-Fluoro-4-(2-methoxypyridin-4-yl)benzyl alcohol: This compound is a reduction product of the aldehyde group.
2-Fluoro-4-(2-methoxypyridin-4-yl)benzamide: This compound has an amide group instead of the aldehyde group.
Uniqueness: 2-Fluoro-4-(2-methoxypyridin-4-yl)benzaldehyde is unique due to its combination of fluorine and methoxy groups on the aromatic ring, which can influence its reactivity and biological activity. This combination is not commonly found in other compounds, making it a valuable tool in research and industry.
Propiedades
IUPAC Name |
2-fluoro-4-(2-methoxypyridin-4-yl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO2/c1-17-13-7-10(4-5-15-13)9-2-3-11(8-16)12(14)6-9/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHEFHXYVNCHQIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)C2=CC(=C(C=C2)C=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Chloro-4-[(diethylamino)methyl]phenol](/img/structure/B7974257.png)
![N-[[4-fluoro-3-(trifluoromethyl)phenyl]methyl]oxan-4-amine](/img/structure/B7974269.png)
